tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate
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Overview
Description
tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1-carboxylate: is a spirocyclic oxindole compound. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1-carboxylate typically involves several key steps:
Dianion Alkylation: The process begins with the alkylation of ethyl 2-oxindoline-5-carboxylate.
Cyclization: Following alkylation, cyclization occurs to form the spirocyclic oxindole.
Demethylation: The final step involves demethylation to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, and employing techniques such as continuous flow chemistry for large-scale production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxindole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reductive agents such as Raney nickel are used.
Substitution: Conditions often involve the use of bases like sodium hydride and solvents such as dimethylformamide.
Major Products
The major products formed from these reactions include various substituted oxindoles and spirocyclic derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of cell growth and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spirotryprostatin A and B: These compounds also feature a spirocyclic oxindole structure and exhibit biological activity.
Horsfiline: Another spirocyclic oxindole with potential pharmacological applications.
Uniqueness
tert-Butyl 2-oxospiro[indoline-3,3’-pyrrolidine]-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C16H20N2O3 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
tert-butyl 2-oxospiro[indole-3,3'-pyrrolidine]-1-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c1-15(2,3)21-14(20)18-12-7-5-4-6-11(12)16(13(18)19)8-9-17-10-16/h4-7,17H,8-10H2,1-3H3 |
InChI Key |
SHSHYAWQGZALAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C3(C1=O)CCNC3 |
Origin of Product |
United States |
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